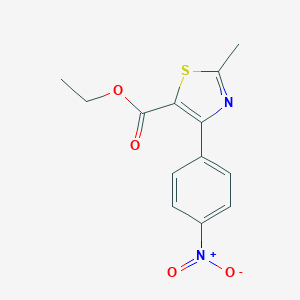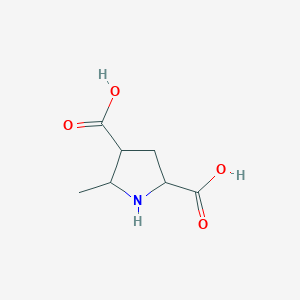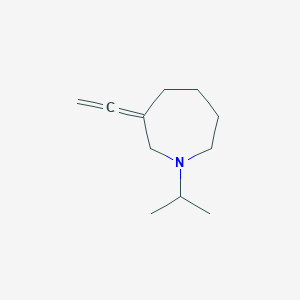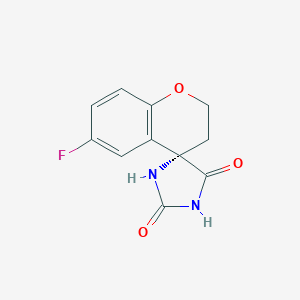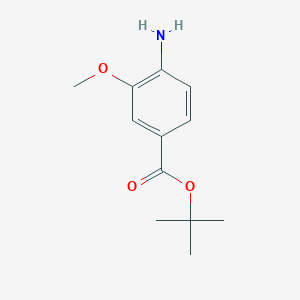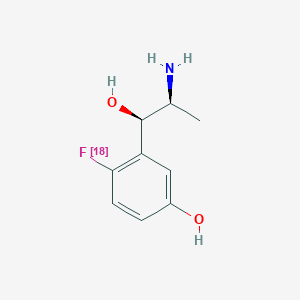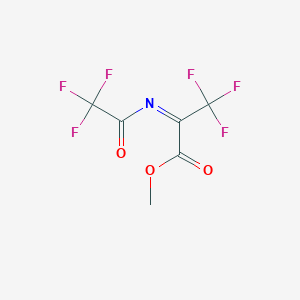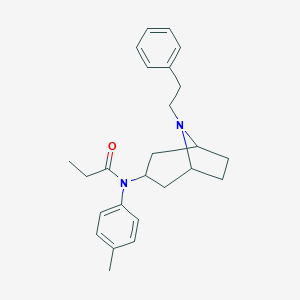
Velvalloy
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Velvalloy is a unique alloy that has gained significant attention in the scientific community due to its impressive properties and potential applications. This alloy is a combination of vanadium, aluminum, and iron, which results in a material with exceptional strength, corrosion resistance, and high-temperature stability. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Velvalloy.
Wissenschaftliche Forschungsanwendungen
Velvalloy has a wide range of scientific research applications due to its unique properties. One of the most promising applications is in the field of aerospace engineering, where the alloy's high-temperature stability and corrosion resistance make it an ideal material for use in aircraft engines and other high-temperature applications. Additionally, Velvalloy has potential applications in the automotive industry, where it could be used to produce lightweight, high-strength components.
Wirkmechanismus
The mechanism of action of Velvalloy is not well understood at this time. However, it is believed that the alloy's unique combination of vanadium, aluminum, and iron results in a material with exceptional strength and corrosion resistance.
Biochemische Und Physiologische Effekte
There is currently no research on the biochemical and physiological effects of Velvalloy. However, it is important to note that this alloy is not intended for use in medical applications and should not be ingested or used in contact with the human body.
Vorteile Und Einschränkungen Für Laborexperimente
Velvalloy has several advantages for use in lab experiments. The alloy's exceptional strength and high-temperature stability make it an ideal material for use in experiments that require high-stress conditions. Additionally, Velvalloy's corrosion resistance makes it a suitable material for use in experiments that involve exposure to corrosive substances.
However, there are also limitations to using Velvalloy in lab experiments. The alloy is relatively expensive compared to other materials, which can limit its use in experiments with limited funding. Additionally, Velvalloy's unique properties can make it difficult to work with, requiring specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on Velvalloy. One potential area of research is in the development of new synthesis methods that could reduce the cost of producing the alloy. Additionally, further research is needed to understand the mechanism of action of Velvalloy and to identify new applications for the alloy in various industries.
Conclusion
In conclusion, Velvalloy is a unique alloy with exceptional properties that make it an ideal material for use in various scientific research applications. The alloy's high-temperature stability, corrosion resistance, and exceptional strength make it a promising material for use in aerospace and automotive engineering. While there is still much to learn about the mechanism of action of Velvalloy, the future of this alloy looks bright, with potential applications in various industries.
Synthesemethoden
The synthesis of Velvalloy involves a combination of vanadium, aluminum, and iron in a specific ratio. The alloy is typically produced through a process called powder metallurgy, which involves the mixing of raw materials in a ball mill. The mixture is then pressed into a compact shape and sintered at a high temperature to form a solid alloy.
Eigenschaften
CAS-Nummer |
117797-11-2 |
|---|---|
Produktname |
Velvalloy |
Molekularformel |
Ag72Cu3Sn25 |
Molekulargewicht |
10925 g/mol |
InChI |
InChI=1S/72Ag.3Cu.25Sn |
InChI-Schlüssel |
HFEAJCJRCCXBTK-UHFFFAOYSA-N |
SMILES |
[Cu].[Cu].[Cu].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Kanonische SMILES |
[Cu].[Cu].[Cu].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Ag].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn].[Sn] |
Synonyme |
Velvalloy |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



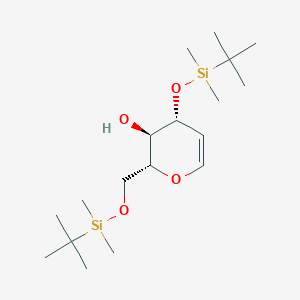
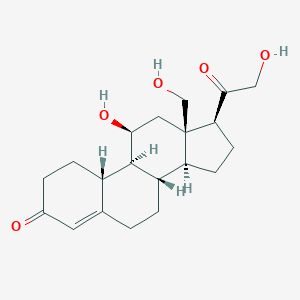
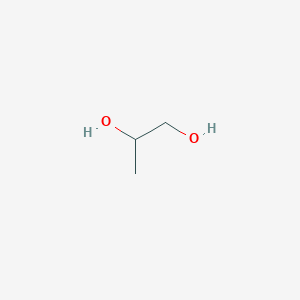
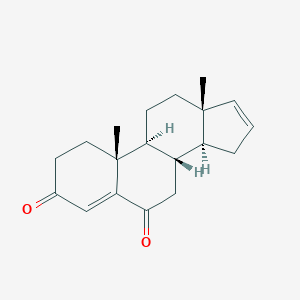
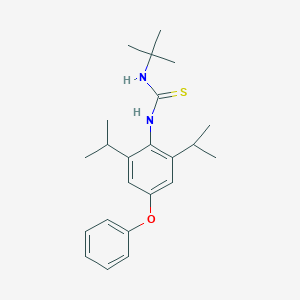
![4-[(4,5,6,7-Tetrahydro-5-methylthieno[3,2-c]pyridin)-7-yl]-1,2-benzenediol](/img/structure/B39202.png)
